![molecular formula C22H26N2O4 B5128348 ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)
ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as CX-5461 and has been found to have promising effects on cancer cells, making it a potential target for cancer treatment.
Wirkmechanismus
CX-5461 inhibits RNA polymerase I by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of rRNA synthesis, which is essential for cancer cell growth and proliferation. CX-5461 has also been found to induce DNA damage, which triggers the activation of the p53 pathway, leading to the inhibition of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
CX-5461 has been found to have several biochemical and physiological effects. Inhibition of RNA polymerase I leads to the downregulation of rRNA synthesis, which affects the protein synthesis machinery in cancer cells. CX-5461 has also been found to induce DNA damage, leading to the activation of the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis. These effects make CX-5461 a promising target for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
CX-5461 has several advantages for lab experiments. This compound has been extensively studied and has been found to be effective against a wide range of cancer cell lines. CX-5461 has also been shown to be selective for cancer cells, which reduces the potential for off-target effects. However, CX-5461 has some limitations for lab experiments. This compound is complex and requires a multi-step synthesis process, which can be time-consuming and costly. CX-5461 also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CX-5461. One potential direction is the development of more efficient synthesis methods to reduce the cost and time required to produce this compound. Another direction is the investigation of the potential use of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. The development of CX-5461 analogs with improved solubility and bioavailability is also an area of interest. Finally, the study of the mechanism of action of CX-5461 and its effects on cancer cells can provide insights into the development of new cancer treatments.
Synthesemethoden
CX-5461 is a complex compound that requires a multi-step synthesis process. The synthesis of CX-5461 involves the reaction of 3-(cyclopropylcarbonyl)-1H-indole with ethyl chloroacetate, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce CX-5461 in high yields and purity.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential applications in scientific research. This compound has been found to inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). Inhibition of RNA polymerase I leads to the downregulation of rRNA synthesis and subsequently the inhibition of cancer cell growth. CX-5461 has been shown to be effective against a wide range of cancer cell lines, including breast, ovarian, and pancreatic cancer cells.
Eigenschaften
IUPAC Name |
ethyl 1-[2-[3-(cyclopropanecarbonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-28-22(27)16-9-11-23(12-10-16)20(25)14-24-13-18(21(26)15-7-8-15)17-5-3-4-6-19(17)24/h3-6,13,15-16H,2,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUOKRVPXKPQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.